molecular formula C18H20N4O2 B243687 N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide

Cat. No. B243687
M. Wt: 324.4 g/mol
InChI Key: PRMMAONTWANEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide is a chemical compound that has been widely used in scientific research. It is a benzotriazole derivative that has gained attention due to its potential applications in various fields such as materials science and biochemistry.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide is not well understood. However, it is believed to act as a photosensitizer by absorbing light energy and transferring it to nearby molecules, which can then undergo chemical reactions. It is also believed to act as a fluorescent probe by producing a fluorescent signal when exposed to hydrogen peroxide.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide has been shown to have low toxicity in vitro. However, its physiological effects are not well understood. It has been shown to induce apoptosis in cancer cells when used as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide in lab experiments include its high stability and low toxicity. It is also easy to synthesize and can be used in a variety of applications. However, its limitations include its limited solubility in water and its potential to cause phototoxicity in living cells.

Future Directions

There are several future directions for the use of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide in scientific research. It could be used as a fluorescent probe for the detection of other reactive oxygen species besides hydrogen peroxide. It could also be used as a photosensitizer for the treatment of other diseases besides cancer, such as bacterial infections. In addition, it could be modified to improve its solubility in water and reduce its potential for phototoxicity.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide involves the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)ethylamine to form N-[2-(4-methoxyphenyl)-2-(dimethylamino)ethyl] benzoamide. This intermediate is then reacted with sodium azide and copper(II) sulfate to form the final product.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of hydrogen peroxide in living cells. It has also been used as a photosensitizer for the photodynamic therapy of cancer. In addition, it has been used as a stabilizer for polymeric materials, such as polyolefins and polystyrenes.

properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)17(23)19-12-5-10-15-16(11-12)21-22(20-15)13-6-8-14(24-4)9-7-13/h5-11H,1-4H3,(H,19,23)

InChI Key

PRMMAONTWANEHU-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC

Origin of Product

United States

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